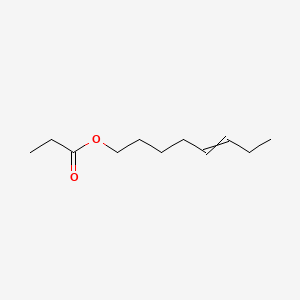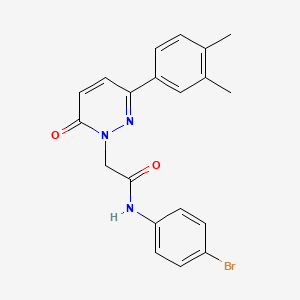
(6-(Ethoxycarbonyl)pyridin-2-yl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Ethoxycarbonyl)pyridin-2-yl)zinc bromide, 0.25 M in THF: is an organozinc compound used in organic synthesis. It is a reagent that facilitates various chemical transformations, particularly in the formation of carbon-carbon bonds. The compound is dissolved in tetrahydrofuran (THF), a common solvent in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Ethoxycarbonyl)pyridin-2-yl)zinc bromide typically involves the reaction of 6-(Ethoxycarbonyl)pyridine with zinc bromide in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (6-(Ethoxycarbonyl)pyridin-2-yl)zinc bromide can undergo nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Palladium or nickel catalysts are often used in coupling reactions.
Conditions: Reactions are typically carried out under an inert atmosphere at moderate temperatures.
Major Products: The major products of these reactions are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Scientific Research Applications
Chemistry:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used to link biomolecules, aiding in the study of biological processes.
Medicine:
Drug Development: It is used in the synthesis of drug candidates, particularly those requiring precise carbon-carbon bond formation.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (6-(Ethoxycarbonyl)pyridin-2-yl)zinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution and cross-coupling, to form new chemical bonds. The zinc atom acts as a Lewis acid, facilitating the reaction by stabilizing the transition state.
Comparison with Similar Compounds
- (6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide
- (6-(Ethoxycarbonyl)pyridin-2-yl)zinc chloride
Comparison:
- Reactivity: (6-(Ethoxycarbonyl)pyridin-2-yl)zinc bromide is often preferred for its higher reactivity compared to its chloride counterpart.
- Solubility: The ethoxycarbonyl group provides better solubility in organic solvents compared to the methoxycarbonyl group.
Conclusion
This compound, 0.25 M in THF, is a versatile reagent in organic synthesis, offering unique reactivity and solubility properties. Its applications span across various fields, including chemistry, biology, medicine, and industry, making it a valuable tool for researchers and industrial chemists alike.
Properties
Molecular Formula |
C8H8BrNO2Zn |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
bromozinc(1+);ethyl 2H-pyridin-2-ide-6-carboxylate |
InChI |
InChI=1S/C8H8NO2.BrH.Zn/c1-2-11-8(10)7-5-3-4-6-9-7;;/h3-5H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
PXWZYPAWCTUWKS-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=CC=C[C-]=N1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-Hydroxyethyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B14876289.png)




![3-Bromo-5H,6H,7H-pyrrolo[3,4-B]pyridin-7-one 3-bromo-5H-pyrrolo[3,4-B]pyridin-7(6H)-one](/img/structure/B14876304.png)






![2-amino-N-(4-chlorobenzyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14876356.png)

